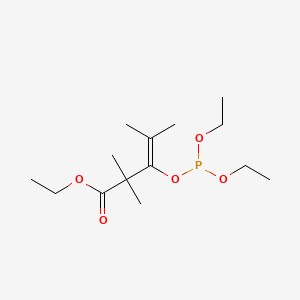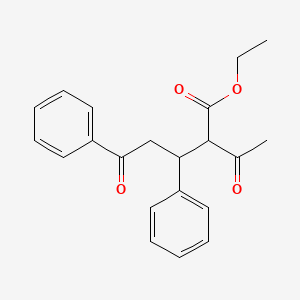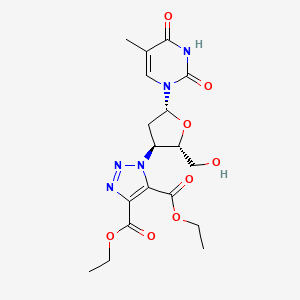
Thymidine, 3'-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3'-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 3’-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- is a synthetic nucleoside analog. This compound is characterized by the presence of a thymidine base linked to a modified sugar moiety, which includes a 1,2,3-triazole ring substituted with ethoxycarbonyl groups. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- typically involves a multi-step process. The key steps include the formation of the triazole ring via a cycloaddition reaction, followed by the attachment of the thymidine moiety. Common reagents used in these reactions include copper(I) catalysts for the cycloaddition and various protecting groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The ethoxycarbonyl groups can be reduced to yield different functional groups.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole oxides, while reduction of the ethoxycarbonyl groups can produce alcohols or amines.
Scientific Research Applications
Thymidine, 3’-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in DNA and RNA research.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which Thymidine, 3’-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- exerts its effects involves its incorporation into nucleic acids. The modified sugar moiety and triazole ring can interfere with normal nucleic acid function, potentially inhibiting viral replication or cancer cell proliferation. The specific molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may interact with enzymes involved in nucleic acid synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
Thymidine: The parent compound, which lacks the triazole modification.
Azidothymidine (AZT): A nucleoside analog used as an antiviral drug.
5-Fluorouracil: A nucleoside analog used in cancer treatment.
Uniqueness
Thymidine, 3’-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- is unique due to the presence of the 1,2,3-triazole ring and ethoxycarbonyl groups. These modifications can enhance its stability and alter its biological activity compared to other nucleoside analogs .
Properties
CAS No. |
127479-61-2 |
|---|---|
Molecular Formula |
C18H23N5O8 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
diethyl 1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C18H23N5O8/c1-4-29-16(26)13-14(17(27)30-5-2)23(21-20-13)10-6-12(31-11(10)8-24)22-7-9(3)15(25)19-18(22)28/h7,10-12,24H,4-6,8H2,1-3H3,(H,19,25,28)/t10-,11+,12+/m0/s1 |
InChI Key |
ZHAQKMILIDWGIP-QJPTWQEYSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N(N=N1)[C@H]2C[C@@H](O[C@@H]2CO)N3C=C(C(=O)NC3=O)C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2CC(OC2CO)N3C=C(C(=O)NC3=O)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




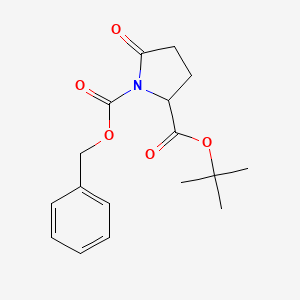
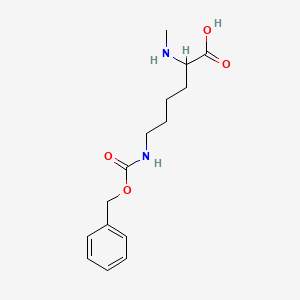
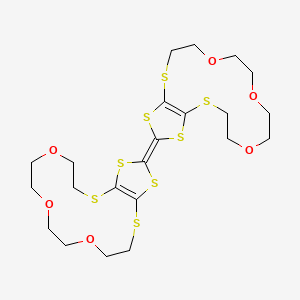
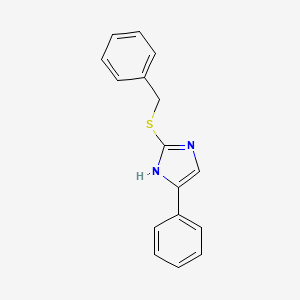
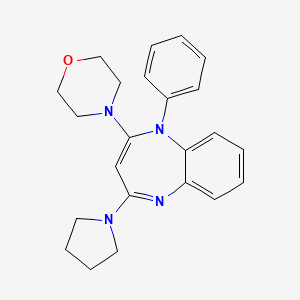

![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)
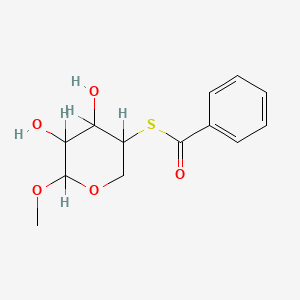
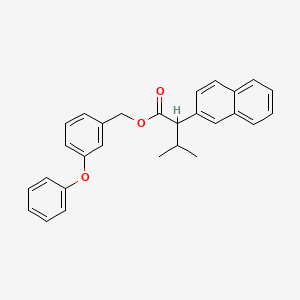
![2-cyclopentyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12808262.png)
